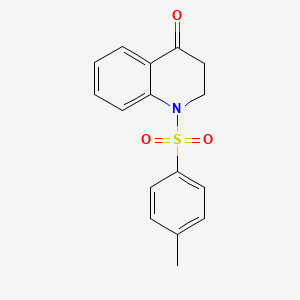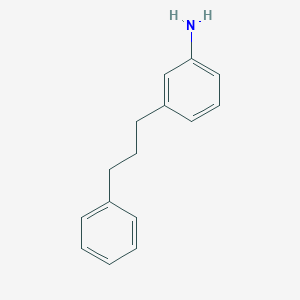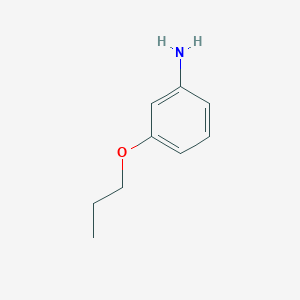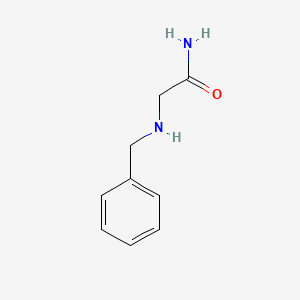
1-Tosyl-2,3-dihydroquinolin-4(1H)-one
説明
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, has been explored through various methods, including eco-friendly synthesis in ionic liquids without additional catalysts, showcasing high yields and green chemistry approaches (Chen et al., 2007). Redox-triggered switchable synthesis methods have also been developed, offering a pathway to synthesize diverse derivatives through hydride transfer/N-dealkylation/N-acylation strategies (Yang et al., 2020).
Molecular Structure Analysis
The molecular structure of dihydroquinolinones includes a bicyclic system with a nitrogen atom in the quinoline ring, contributing to the compound's chemical properties and reactivity. The tosyl group, a sulfonyl functional group derived from toluenesulfonic acid, further modifies the electronic and steric properties, influencing the molecule's behavior in synthesis and chemical reactions.
Chemical Reactions and Properties
Dihydroquinolinones participate in various chemical reactions, including cyclocondensation and three-component condensation reactions, which are pivotal for synthesizing a wide range of chemical entities. These reactions are facilitated by the use of catalysts such as dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, enhancing yields and reaction rates (Chen et al., 2015).
科学的研究の応用
Enantiomerically Pure Quinolones Synthesis
- Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, have been synthesized using benzothiazines, demonstrating their biological and pharmacological potential (Harmata & Hong, 2007).
Eco-Friendly Synthesis Approaches
- Eco-friendly methods have been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a structurally related compound, using ionic liquids or a one-pot three-component cyclocondensation approach without additional catalysts (Chen, Su, Wu, Liu, & Jin, 2007).
Gold-Catalyzed Annulation
- A gold-catalyzed annulation method has been employed for synthesizing 2,3-Dihydro-1-tosylquinolin-4(1H)-one derivatives, showcasing the synthesis of potentially bioactive molecules (Skouta & Li, 2007).
Antioxidant Activities
- Certain 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to possess potent antioxidant properties, highlighting their potential biological applications (Pandit, Sharma, & Lee, 2015).
Catalysis and Synthesis Techniques
- Several studies have explored different catalysts and synthetic techniques for the efficient production of 2,3-dihydroquinazolin-4(1H)-ones and dihydroquinolin-4(1H)-one derivatives, which are structurally similar to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. These studies offer insights into more efficient and environmentally friendly production methods (Niknam, Jafarpour, & Niknam, 2011).
Structural and Functional Studies
- There have been several structural analyses and functional studies of dihydroquinoline-4(1H)-ones, providing a deeper understanding of their chemical properties and potential applications in medicine and other fields (Vaz, Michelini, Oliveira, Lião, Perez, Oliver, & Napolitano, 2020).
作用機序
The obtained 3-methylidene-2,3-dihydroquinolin-4(1H)-ones were then tested for their cytotoxic activity against two leukemia cell lines NALM-6 and HL-60 and a breast cancer MCF-7 cell line . Both compounds were strong ABCB1 transporter inhibitors that could prevent efflux of anticancer drugs from cancer cells .
将来の方向性
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
14278-37-6 | |
| Record name | MLS002920228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic strategies are employed to produce 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and how does their structure influence their cytotoxic activity?
A1: Researchers have developed an efficient multi-step synthesis of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones. The process involves reacting diethyl methylphosphonate with methyl 2-(tosylamino)benzoate, followed by condensation with various aldehydes. This yields 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols, which are then utilized as Horner–Wadsworth–Emmons reagents in an olefination reaction with formaldehyde to achieve the desired 3-methylidene-2,3-dihydroquinolin-4(1H)-ones [].
Q2: Beyond cytotoxic activity, what other biological effects have been observed with 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, particularly related to drug resistance?
A2: Interestingly, research indicates that certain 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones can act as potent inhibitors of the ABCB1 transporter []. This transporter plays a crucial role in multi-drug resistance, often effluxing anticancer drugs from tumor cells and thereby reducing their efficacy. The ability of these compounds to inhibit ABCB1 suggests a potential strategy for combating drug resistance in cancer treatment. This dual action – direct cytotoxicity and ABCB1 inhibition – makes them promising candidates for further investigation as potential anticancer therapeutics [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
